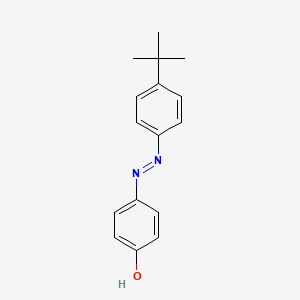

4-(4-Tert-butylphenylazo)phenol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

4418-90-0 |

|---|---|

Molekularformel |

C16H18N2O |

Molekulargewicht |

254.33 g/mol |

IUPAC-Name |

4-[(4-tert-butylphenyl)diazenyl]phenol |

InChI |

InChI=1S/C16H18N2O/c1-16(2,3)12-4-6-13(7-5-12)17-18-14-8-10-15(19)11-9-14/h4-11,19H,1-3H3 |

InChI-Schlüssel |

QNPDODTZFASIHE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O |

Herkunft des Produkts |

United States |

Photo Fries Rearrangement:

A potential pathway for the photochemical transformation of phenolic esters and related compounds is the Photo-Fries rearrangement. In the case of 4-(4-tert-butylphenylazo)phenol, this would involve the homolytic cleavage of the C-N bond between the phenolic ring and the azo group. This process would generate a 4-tert-butylphenylazo radical and a phenoxy radical. These radical pairs, held within a solvent cage, can then recombine at the ortho or para positions relative to the hydroxyl group. Since the para position is already substituted, recombination would likely occur at the ortho position, leading to the formation of hydroxy-aryl ketone-like structures.

Photodegradation Via Oxidation:

For hydroxyazobenzenes, especially those existing partially in the hydrazone form, photodegradation can be initiated by reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). The excited state of the dye can transfer energy to molecular oxygen to form singlet oxygen, or electron transfer reactions can lead to the formation of superoxide (B77818) radicals, which can then lead to other ROS. These highly reactive species can attack the aromatic rings and the azo bridge, leading to the fragmentation of the molecule.

Potential degradation products arising from oxidative pathways could include:

Phenolic and quinonic compounds: Oxidation of the phenyl rings can lead to the formation of various hydroxylated and quinone-like structures.

Aromatic amines and nitro compounds: Cleavage of the N=N bond can result in the formation of corresponding anilines and nitrobenzenes. For 4-(4-tert-butylphenylazo)phenol, this would potentially yield 4-tert-butylaniline (B146146) and 4-aminophenol, which could be further oxidized.

Illustrative Data on Potential Photoproducts

While specific experimental data for this compound is scarce, the table below summarizes the potential photoproducts based on the known reactivity of similar azobenzene (B91143) derivatives. The formation of these products is dependent on irradiation conditions such as wavelength, solvent, and the presence of oxygen.

| Potential Photoproduct | Postulated Formation Pathway | Key Intermediates |

| cis-4-(4-Tert-butylphenylazo)phenol | Photoisomerization | Excited singlet or triplet state |

| 2-Amino-5-(4-tert-butylphenylazo)phenol | Photo-Fries Rearrangement | 4-tert-butylphenylazo radical, phenoxy radical |

| 4-Tert-butylaniline | Reductive cleavage of azo bond | Hydrazyl radical |

| 4-Aminophenol | Reductive cleavage of azo bond | Hydrazyl radical |

| 4-Tert-butylphenol (B1678320) | Cleavage and subsequent reactions | Various radical species |

| Various oxidized aromatic fragments | Oxidative degradation | Singlet oxygen, hydroxyl radicals |

It is important to note that the quantum yields for these photodegradation pathways are generally much lower than that of the photoisomerization process. Therefore, under typical conditions for photoswitching applications, the formation of these byproducts is minimal. However, under prolonged exposure to high-intensity UV light, these degradation pathways become more significant and can lead to the irreversible fading of the dye.

Further detailed research, including product isolation and characterization using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, would be necessary to definitively identify the photoproducts of this compound and to quantify their formation under various irradiation conditions.

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Analysis of 4-(4-Tert-butylphenylazo)phenol and its Derivatives

Spectroscopic methods are instrumental in confirming the identity and purity of synthesized compounds. For this compound, these techniques provide a molecular fingerprint, revealing the specific arrangement of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Table 1: Representative ¹H NMR Data for Precursor 4-tert-Butylphenol (B1678320) This table is based on data for the precursor molecule and serves as a reference.

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

|---|---|---|---|

| ~7.25 | d | Ar-H | chemicalbook.com |

| ~6.80 | d | Ar-H | chemicalbook.com |

| ~4.80 | s | -OH | spectrabase.com |

Note: Data presented in an interactive format for clarity. Solvent is typically CDCl₃.

Similar to ¹H NMR, specific ¹³C NMR data for this compound is not available in the provided search results. However, data for 4-tert-butylphenol shows characteristic signals for the aromatic carbons, the carbon attached to the hydroxyl group, and the carbons of the tert-butyl group. hmdb.cachemicalbook.com The carbon attached to the hydroxyl group is typically observed around δ 152 ppm, while the other aromatic carbons appear in the δ 115-144 ppm range. The quaternary carbon and the methyl carbons of the tert-butyl group resonate around δ 34 and δ 31.5 ppm, respectively. hmdb.cachemicalbook.com For this compound, one would anticipate a more complex spectrum with distinct signals for all 16 carbon atoms, including those in the second aromatic ring and those influenced by the azo linkage.

Table 2: Representative ¹³C NMR Data for Precursor 4-tert-Butylphenol This table is based on data for the precursor molecule and serves as a reference.

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| ~152.0 | C-OH | hmdb.cachemicalbook.com |

| ~143.8 | C-C(CH₃)₃ | hmdb.cachemicalbook.com |

| ~126.5 | Ar-C | hmdb.cachemicalbook.com |

| ~115.0 | Ar-C | hmdb.cachemicalbook.com |

| ~34.0 | -C(CH₃)₃ | hmdb.cachemicalbook.com |

Note: Data presented in an interactive format for clarity. Solvent is typically CDCl₃.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The N=N stretching of the azo group, which is characteristic of azo compounds, usually appears in the 1400-1450 cm⁻¹ region, though it can sometimes be weak. Aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ range. The C-O stretching of the phenol (B47542) is expected around 1200-1260 cm⁻¹. Finally, the characteristic bending vibrations for the para-substituted benzene (B151609) rings would be observed in the fingerprint region (below 1000 cm⁻¹).

Table 3: Expected FT-IR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3200-3600 (broad) | O-H stretch (phenolic) |

| 3000-3100 | Aromatic C-H stretch |

| ~2960 | Aliphatic C-H stretch (tert-butyl) |

| 1450-1600 | Aromatic C=C stretch |

| 1400-1450 | N=N stretch (azo) |

| 1200-1260 | C-O stretch (phenol) |

Note: This table is based on typical values for the functional groups present.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Azo compounds are known for their strong absorption in the visible and ultraviolet regions, which is the source of their color.

The UV-Vis spectrum of this compound is expected to exhibit two main absorption bands. A high-energy band in the UV region, typically between 200-300 nm, is attributed to the π→π* transition of the aromatic rings. A lower energy band, which extends into the visible region (typically 320-450 nm), is characteristic of the n→π* transition of the azo chromophore (-N=N-). The position and intensity of these bands can be influenced by the solvent polarity and the substituents on the aromatic rings. The presence of the electron-donating hydroxyl group and the tert-butyl group can cause a bathochromic (red) shift of these absorption bands.

Table 4: Expected UV-Vis Absorption Bands for this compound

| Wavelength (λmax, nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~200-300 | π→π* | Aromatic rings |

Note: The exact λmax values can vary depending on the solvent.

Characterization of Q and B Bands in Phthalocyanine (B1677752) Derivatives

The electronic absorption spectra of phthalocyanine derivatives are characterized by two main features: the Q band in the visible region (around 600-750 nm) and the B (or Soret) band in the UV region. researchgate.netresearchgate.net The Q band, which is responsible for the characteristic green color of many phthalocyanines, arises from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net The B band corresponds to a second π-π* transition from the ground state to a higher energy excited state. researchgate.net

The position and intensity of these bands are sensitive to the molecular structure and environment. For instance, in some newly synthesized phthalocyanines, the Q-band's separation at the far-red end of the UV spectrum is indicative of the purity and depth of color. researchgate.net The solvent can also influence the spectral features. Studies on certain phthalocyanine derivatives have shown that while some compounds only exhibit bands in the visible region, others display both Q and B bands with peaks around 680 nm and 500 nm, respectively. researchgate.net Furthermore, aggregation of phthalocyanine molecules in aqueous solutions, such as phosphate-buffered saline (PBS), can lead to a significant decrease in the Q-band intensity and the appearance of a new, blue-shifted band. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and studying the fragmentation patterns of organic compounds.

MALDI-TOF Mass Spectrometry Applications

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a "soft" ionization technique that is particularly useful for analyzing a wide range of compounds, including those that are nonpolar and aprotic. nih.govresearchgate.net This method offers high sensitivity, speed, and tolerance to contaminants. nih.gov

In the context of phenolic compounds, MALDI-TOF MS has been employed to identify and characterize various derivatives. nih.govresearchgate.net For instance, the technique has been used to analyze phenol-formaldehyde-chestnut tannin resins, allowing for the identification of copolymerized oligomers. researchgate.net

A common matrix used in MALDI-TOF MS for nonpolar compounds is 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB). researchgate.netnih.gov DCTB is effective for the analysis of coordination compounds, organometallics, and conjugated organic molecules like porphyrins and phthalocyanines. researchgate.net However, caution is advised when using DCTB with compounds containing aliphatic primary or secondary amino groups, as it can lead to the formation of matrix adducts, resulting in misleading spectral peaks. nih.gov

The fragmentation of phenol in mass spectrometry typically shows a prominent molecular ion peak [M]+. For phenol itself (C6H6O), the molecular ion peak is at an m/z of 94. docbrown.info Other significant fragments can also be observed, providing structural information. docbrown.infoyoutube.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction of this compound Derivatives

Single crystal X-ray diffraction studies on derivatives of this compound and related structures have provided detailed insights into their molecular geometries. For example, the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile was determined using this technique, revealing the presence of two independent molecules with similar geometric parameters but different environments. aalto.fi Another study on a different derivative reported the formation of monoclinic, yellow crystals with specific unit cell dimensions. researchgate.net

Conformational Analysis and Intermolecular Interactions

The conformation of a molecule and the intermolecular interactions it engages in are critical to its solid-state properties. Conformational polymorphism, where a compound exists in different crystalline forms with distinct molecular conformations, is a known phenomenon. bohrium.comnih.gov

An In-depth Analysis of the Photophysical and Photochemical Properties of this compound

The study of photoresponsive molecules is a cornerstone of modern chemistry, with applications ranging from molecular switches to high-density optical data storage. Among these, azo compounds, characterized by a nitrogen-nitrogen double bond (-N=N-), are of particular interest due to their robust photoisomerization capabilities. This article provides a detailed examination of the photophysical properties and photochemical reactivity of this compound, a member of the hydroxyazobenzene family. While specific experimental data for this particular derivative is limited in published literature, its photochemical behavior can be understood by analogy with its parent compound, 4-phenylazophenol, and other related hydroxy-substituted azobenzenes.

Photophysical Properties and Photochemical Reactivity

Light-Induced Transformations and Stability of Azo-Phenolic Systems

Investigation of Photoproduct Formation Pathways

The photochemical reactivity of azobenzene and its derivatives is a well-established field of study, primarily centering on the reversible trans-cis isomerization around the central N=N double bond. This photoisomerization is the principal photochemical process for most azobenzenes, leading to significant changes in their molecular geometry and physical properties. However, under certain conditions, particularly upon prolonged or high-energy irradiation, other photochemical reactions can occur, leading to the formation of various photoproducts and the irreversible degradation of the parent compound. The specific pathways and the nature of the resulting photoproducts are highly dependent on the substitution pattern of the azobenzene core.

For this compound, the presence of both a hydroxyl (-OH) group and a bulky tert-butyl group influences its photochemical behavior. While direct and detailed studies on the specific photoproducts of this compound are not extensively available in the public domain, the investigation of closely related 4-hydroxyazobenzene derivatives provides significant insights into the likely transformation pathways.

General Photochemical Pathways for Hydroxyazobenzenes

The primary photochemical event for this compound, like other azobenzenes, is the E/Z (trans/cis) isomerization. Upon absorption of UV light, the thermally stable E-isomer is converted to the metastable Z-isomer. The reverse Z to E isomerization can be initiated either by visible light or thermally in the dark.

Beyond isomerization, the presence of the hydroxyl group introduces additional photochemical reaction channels. One of the key aspects of hydroxyazobenzenes is the existence of an azo-hydrazone tautomeric equilibrium. The relative population of these two tautomers can be influenced by solvent polarity and pH. The hydrazone form is known to be more susceptible to photodegradation, often involving reactive oxygen species.

Potential Photoproducts and Formation Pathways

Based on studies of analogous compounds, several photoproduct formation pathways can be postulated for this compound upon UV irradiation.

Electrochemical Behavior and Redox Processes

Voltammetric Studies of 4-(4-Tert-butylphenylazo)phenol and its Complexes

Voltammetry is a key analytical method used to investigate the electrochemical properties of compounds. For this compound and its derivatives, cyclic voltammetry (CV) and square wave voltammetry (SWV) are the principal techniques employed to characterize their redox behavior. These studies are typically conducted in non-aqueous media, such as acetonitrile, using a supporting electrolyte like tetraethylammonium (B1195904) perchlorate (B79767) (TEAP).

Cyclic Voltammetry (CV) Characterization

Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time. When applied to phenolic compounds, CV can reveal information about their oxidation potentials. For instance, studies on sterically hindered phenols, a class of compounds related to the phenol (B47542) moiety in this compound, show that the nature of substituents on the phenolic ring significantly influences their antioxidant activity and, consequently, their electrochemical behavior. The oxidation potentials of various phenol derivatives have been determined using CV on platinum electrodes in acetonitrile. nih.gov The electrochemical oxidation of tert-butylated phenols has been studied in an aprotic environment, revealing that these compounds typically exhibit irreversible oxidation of the corresponding phenol or phenolate (B1203915) ion. nih.gov

While specific CV data for this compound is not extensively detailed in publicly available literature, the general principles of phenol electrochemistry suggest that the phenolic hydroxyl group would undergo oxidation. The presence of the electron-withdrawing azo group and the bulky tert-butyl group would modulate the potential at which this oxidation occurs.

Square Wave Voltammetry (SWV) Investigations

Square wave voltammetry is a large-amplitude differential technique in which a square wave is superimposed on a linear potential sweep. SWV offers excellent sensitivity and is often used for quantitative analysis. nih.gov This technique is particularly effective in reducing background currents compared to cyclic voltammetry. wikipedia.org In the context of substituted phenols, SWV has been utilized to study their oxidation in aprotic environments. nih.gov For complex organic molecules like azo dyes, SWV can provide detailed information about their reduction and oxidation processes. The technique's ability to resolve complex electrochemical signals makes it suitable for studying molecules with multiple redox-active centers, such as the azo group and the phenolic ring in this compound.

Analysis of Azo Group Redox Potentials

The azo group (-N=N-) is a key functional group in this compound and is known to be electrochemically active. The redox behavior of azo compounds is of significant interest due to their wide range of applications, including as dyes and indicators. The electrochemical reduction of the azo group typically occurs in a two-electron, two-proton process to form the corresponding hydrazo derivative.

Electrochemical studies of various azo dyes have been conducted to understand their degradation and redox stability. researchgate.nettuwien.at The redox potential of the azo group is influenced by the nature of the aromatic rings it connects and the substituents they bear. While specific redox potential values for the azo group in this compound are not readily found in the surveyed literature, it is expected to exhibit characteristic reduction peaks in voltammetric analysis.

Electrochemical Properties of Metallophthalocyanine Complexes Bearing 4-(4-Tert-butylphenylazo)phenoxy Units

Metallophthalocyanines (MPcs) are a class of macrocyclic compounds that can be functionalized with various substituents to tune their electronic and electrochemical properties. The incorporation of 4-(4-tert-butylphenylazo)phenoxy units onto the periphery of a phthalocyanine (B1677752) ring would create novel complexes with potentially interesting redox behaviors.

The electrochemical properties of phthalocyanines are characterized by both ring-based and metal-based redox processes. These processes are crucial for their application in areas such as electrocatalysis and electrochromic devices.

Ring-Based Redox Processes

The phthalocyanine macrocycle itself is redox-active and can undergo both oxidation and reduction processes. These are typically one-electron transfer steps and are observed as distinct peaks in cyclic voltammograms. The potentials of these ring-based redox couples can be modulated by the peripheral substituents. The presence of the bulky and electronically active 4-(4-tert-butylphenylazo)phenoxy groups would be expected to influence the electron density on the phthalocyanine ring, thereby shifting the potentials of these redox processes.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic and structural properties of molecules like 4-(4-tert-butylphenylazo)phenol. DFT methods are favored for their balance of accuracy and computational efficiency, making them suitable for studying medium to large-sized organic compounds. nih.govnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process involves calculating the molecule's energy at various atomic arrangements to find the one with the lowest energy, known as the ground state geometry. DFT methods, such as those employing the B3LYP functional with a 6-31+G(d,p) basis set, are commonly used for this purpose. nih.govacs.org

A key aspect of the geometry of this compound is the potential for cis-trans isomerism around the central azo (–N=N–) double bond. The trans isomer is generally more stable due to reduced steric hindrance between the two aromatic rings. Computational studies on similar fluorene-based azo compounds have shown that the trans configuration is the energetic minimum. acs.org The optimization process yields critical data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. Conformational analysis also explores the rotation around the C–N and C–O single bonds to identify the most stable spatial arrangement of the tert-butyl and hydroxyl groups relative to the azo bridge. researchgate.net

Table 1: Representative Optimized Geometric Parameters for Azo Compounds from DFT Calculations (Note: This table contains representative data for similar azo compounds, as specific values for this compound are not publicly available.)

| Parameter | Typical Value (Trans Isomer) | Reference Compound |

| N=N Bond Length | ~1.25 Å | Azobenzene (B91143) |

| C–N Bond Length | ~1.43 Å | Azobenzene |

| C–N=N Bond Angle | ~114° | Azobenzene |

| C–C=N–N Dihedral Angle | ~180° | Azobenzene |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

DFT calculations are instrumental in analyzing the electronic structure of this compound by determining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's electron-donating ability. The LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting ability. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and polarizability. researchgate.net For azo dyes, the HOMO is typically localized on the phenol (B47542) ring (the electron-donating group), while the LUMO is distributed across the azo bridge and the other phenyl ring. nih.gov The presence of the electron-donating hydroxyl group and the bulky tert-butyl group influences these energy levels. scispace.com

Table 2: Typical Frontier Orbital Energies and Energy Gaps for Phenolic Azo Dyes from DFT Calculations (Note: Values are illustrative and depend on the specific molecule and computational method.)

| Parameter | Typical Energy Value (eV) | Significance |

| EHOMO | -5.5 to -6.5 eV | Electron-donating capacity |

| ELUMO | -1.5 to -2.5 eV | Electron-accepting capacity |

| ΔE (HOMO-LUMO Gap) | 3.0 to 4.5 eV | Chemical reactivity and stability |

Prediction of Spectroscopic Properties (UV-Vis Spectra Simulation)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to simulate the ultraviolet-visible (UV-Vis) absorption spectra of molecules. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov For this compound, TD-DFT can predict the maximum absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths, f). nih.govyoutube.com

The primary electronic transition responsible for the characteristic color of azo dyes is the π → π* transition, which involves the promotion of an electron from a π bonding orbital (often the HOMO) to a π* antibonding orbital (often the LUMO). A less intense n → π* transition, involving the non-bonding lone pair electrons on the nitrogen atoms, typically occurs at a longer wavelength. rsc.org TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP and including a solvent model (e.g., IEFPCM for methanol (B129727) or DMSO), can produce theoretical spectra that show good agreement with experimental results. mdpi.comresearchgate.net

Table 3: Comparison of Theoretical and Experimental UV-Vis Data for a Representative Azo Dye (Note: Data is for a comparable azo dye to illustrate the accuracy of TD-DFT.)

| Transition Type | Calculated λmax (nm) | Oscillator Strength (f) | Experimental λmax (nm) |

| π → π | ~457 | High | ~464 |

| n → π | ~443 | Low | Not always resolved |

Source: Adapted from studies on similar azo derivatives. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions at the atomic scale. nih.govrsc.org

For this compound, an MD simulation would typically involve placing one or more molecules in a simulation box, often filled with a solvent like water or an organic solvent, under defined conditions of temperature and pressure. nih.gov A force field (e.g., ReaxFF, COMPASS) is used to define the potential energy of the system based on the positions of its atoms. nih.govrsc.org Such simulations can be used to investigate:

Solvation: How solvent molecules arrange around the solute and the nature of intermolecular interactions like hydrogen bonding between the phenolic proton and solvent molecules.

Conformational Dynamics: The flexibility of the molecule, including the rotation of its phenyl rings and the dynamics of cis-trans isomerization.

Diffusion: The calculation of diffusion coefficients, which describes how the molecule moves through a medium. rsc.org

Aggregation: How multiple molecules of this compound might interact with each other in solution to form aggregates.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural features of molecules with their macroscopic properties. For a class of compounds like azo dyes, QSPR models can predict properties such as solubility, toxicity, or adsorption affinity based on calculated molecular descriptors. tandfonline.comnih.gov

In a typical QSPR study involving azo dyes, a dataset of related compounds is compiled, and various molecular descriptors are calculated for each. nih.gov These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov Statistical methods, such as multiple linear regression, are then used to build a mathematical model that links these descriptors to an experimental property. For instance, QSPR models have been successfully developed to predict the adsorption affinity of azo dyes to cellulose (B213188) fibers, helping to design new dyes with improved performance. tandfonline.comnih.gov

Table 4: Examples of Molecular Descriptors Used in QSPR Studies of Dyes

| Descriptor Class | Examples |

| Constitutional | Molecular Weight, Number of Azo Groups, Number of OH Groups |

| Topological | Molecular Connectivity Indices (MCIs), Wiener Index |

| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Polarizability |

Mechanistic Studies of Reaction Pathways

Computational chemistry, particularly DFT, is invaluable for elucidating the mechanisms of chemical reactions. For this compound, this includes studying its synthesis, which typically involves a diazotization reaction followed by an azo coupling reaction. researchgate.netlibretexts.org

The synthesis pathway involves:

Diazotization: The reaction of 4-tert-butylaniline (B146146) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a 4-tert-butylbenzenediazonium salt. researchgate.net

Azo Coupling: The electrophilic aromatic substitution reaction where the diazonium salt (the electrophile) attacks the electron-rich phenol ring (the nucleophile) to form the final azo compound. nih.govstackexchange.com

DFT calculations can map the entire reaction coordinate for the azo coupling step. Researchers can identify the structures and energies of reactants, transition states, intermediates, and products. dp.tech This allows for the calculation of activation energy barriers, which determine the reaction rate. Such studies can confirm that the coupling occurs preferentially at the para position of the phenol relative to the hydroxyl group, due to electronic and steric factors. stackexchange.com These computational investigations provide a detailed, atomistic understanding of how the C–N bond is formed, clarifying the role of pH and solvent in the reaction mechanism. researchgate.netresearchgate.net

Applications in Advanced Materials Science

Phthalocyanine-Based Materials Incorporating 4-(4-Tert-butylphenylazo)phenol Moieties

Phthalocyanines (Pcs) are robust and versatile macrocyclic compounds with an extensive π-conjugated system, making them highly suitable for a variety of applications in materials science. Their strong absorption in the visible and near-infrared regions, coupled with excellent thermal and chemical stability, positions them as key components in the development of advanced materials. The properties of phthalocyanines can be finely tuned by introducing substituents at their peripheral and non-peripheral positions. While direct studies on phthalocyanines functionalized with this compound are not extensively documented, research on analogous structures, such as those bearing azobenzene (B91143) moieties, provides insight into the potential of these materials.

Exploration in Non-Linear Optical (NLO) Applications

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optical communications. Phthalocyanines are known to exhibit strong third-order NLO responses due to their extensive two-dimensional π-electron delocalization. The NLO properties of phthalocyanines can be enhanced by the introduction of electron-donating or electron-withdrawing groups.

A study on an azobenzene-substituted zinc phthalocyanine (B1677752) (azo-ZnPc) demonstrated significant NLO properties. researchgate.net The investigation, conducted using the Z-scan technique with picosecond laser pulses at 532 nm, revealed that the azo-ZnPc dyad exhibits a large positive non-linear refraction and positive non-linear absorption, which correspond to a defocusing effect and reverse saturable absorption, respectively. researchgate.net The molecular second hyperpolarizability (γ) of the azo-ZnPc was determined to be 3.9 × 10⁻³⁰ esu. researchgate.net These findings suggest that the incorporation of azobenzene moieties, similar in structure to this compound, can lead to materials with potential applications in NLO fields. researchgate.net

The strong electron delocalization in metallophthalocyanines makes them suitable for various applications, including NLO, dye-sensitized solar cells, and gas sensors. researchgate.net The introduction of bulky substituents can also help in reducing aggregation, which is often a limiting factor in the technological application of these materials. researchgate.net

| Compound | NLO Property | Measured Value | Significance |

| Azobenzene-substituted Zinc Phthalocyanine (azo-ZnPc) | Molecular Second Hyperpolarizability (γ) | 3.9 × 10⁻³⁰ esu | Indicates strong third-order NLO response, suitable for optical limiting and other NLO applications. researchgate.net |

Photovoltaic and Sensor Technologies

The intense absorption of phthalocyanines in the Q-band region of the solar spectrum makes them attractive candidates for use as sensitizers in dye-sensitized solar cells (DSSCs). The efficiency of a DSSC is highly dependent on the photophysical and electrochemical properties of the dye. Functionalization of the phthalocyanine macrocycle can be used to tune the HOMO and LUMO energy levels to ensure efficient electron injection into the semiconductor's conduction band and effective dye regeneration. The introduction of an anchoring group, often a carboxylic or phosphonic acid, is also necessary for the attachment of the dye to the semiconductor surface. While specific research on this compound-functionalized phthalocyanines in photovoltaics is limited, the broad absorption characteristics of azo dyes could potentially complement the spectral response of the phthalocyanine core, leading to enhanced light-harvesting capabilities.

In the realm of sensor technology, the electronic properties of phthalocyanines are sensitive to their chemical environment. This has led to their use as the active material in chemical sensors for the detection of various gases and volatile organic compounds. mdpi.com The interaction of analyte molecules with the phthalocyanine can modulate its conductivity or optical properties, providing a detectable signal. The functionalization with specific recognition units, such as the phenol (B47542) group in the this compound moiety, could introduce selectivity towards certain analytes through interactions like hydrogen bonding.

Calix[n]arene-Based Hosts for Molecular Recognition

Calix[n]arenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde. Their three-dimensional, basket-like structure, featuring a hydrophobic cavity and modifiable upper and lower rims, makes them excellent platforms for the design of synthetic receptors for molecular recognition. nih.gov The functionalization of calix[n]arenes with chromogenic or fluorogenic units, such as azophenols, can lead to the development of chemosensors that signal the binding of a guest molecule through a change in color or fluorescence.

Metal Cation Complexation and Sensing

The selective recognition of metal cations is a significant area of research due to their importance in biological and environmental systems. Calix[n]arenes can be functionalized with specific binding sites to achieve selectivity for particular metal ions.

Research has demonstrated that a novel chromogenic calix csic.esarene, functionalized with both triazole and hydroxyl azophenol moieties, acts as a highly sensitive sensor for Ca²⁺ and Pb²⁺ ions. The complexation of these metal cations induces a significant bathochromic shift in the UV-vis absorption spectrum, resulting in a color change that is visible to the naked eye. The association constants for the 1:1 complexes with Ca²⁺ and Pb²⁺ were found to be 7.06 × 10⁴ M⁻¹ and 8.57 × 10³ M⁻¹, respectively. The binding is attributed to the electrostatic interaction of the metal cations with the two azophenol moieties and an ion-dipole interaction with the triazole unit.

Another study focused on diazo-coupled calix csic.esarenes for the qualitative analytical screening of metal ions. It was found that a calix csic.esarene with ortho-carboxyl groups preferentially binds with alkaline earth and transition metal ions, while a derivative with ortho-ester groups shows selective complexation with transition metal ions. These interactions also lead to bathochromic shifts in the absorption spectra, allowing for visual detection.

| Calix csic.esarene Derivative | Target Cations | Association Constant (Kₐ) | Detection Method |

| Triazole and hydroxyl azophenol functionalized | Ca²⁺, Pb²⁺ | 7.06 × 10⁴ M⁻¹ (for Ca²⁺), 8.57 × 10³ M⁻¹ (for Pb²⁺) | Colorimetric (Naked-eye detection) |

| Ortho-carboxyl functionalized | Alkaline earth and transition metal ions | Not specified | Colorimetric |

| Ortho-ester functionalized | Transition metal ions | Not specified | Colorimetric |

Anion Binding and Chelation Studies

The development of synthetic receptors for anions is a challenging yet important field, with applications in areas such as environmental monitoring and biomedical diagnostics. Calix[n]arenes functionalized with hydrogen-bond donor groups can act as effective anion receptors.

Iminoazophenol appended calix csic.esarene and thiacalix csic.esarene derivatives have been synthesized and their anion recognition abilities investigated using UV-vis spectroscopy. These receptors exhibited a noticeable color change, visible to the naked eye, upon binding with fluoride, acetate, and dihydrogenphosphate ions. This color change is associated with a red shift in the absorption spectra, which is attributed to an anion complexation-induced extended conjugation.

Furthermore, an upper rim azocalix csic.esarene, 5,11,17,23-tetra[(4-ethylacetoxyphenyl)(azo)]calix csic.esarene, has been shown to be a selective chromogenic sensor for the fluoride anion. nih.gov The interaction with fluoride results in an immediate color change from yellow to purple and red, which can be easily detected. nih.gov The kinetics of this complexation are very rapid. nih.gov

Integration into Polymeric and Supramolecular Assemblies

The unique photochromic properties of this compound, centered around the reversible isomerization of its azobenzene core, make it a valuable component for the development of "smart" materials. Its integration into polymers and supramolecular structures allows for the creation of assemblies that can respond to external light stimuli, enabling precise control over their macroscopic properties. This capability is foundational to its application in thermally responsive systems and other advanced photo-switchable technologies.

A significant application of this compound derivatives is in the field of thermal energy storage, specifically through their use as photo-switching dopants within phase-change materials (PCMs). PCMs store and release large amounts of latent heat during phase transitions (e.g., solid to liquid), but a major challenge is controlling the spontaneous release of this energy as the material cools. Azobenzene derivatives provide a solution by enabling optical control over the solidification process.

In one notable approach, an ester derivative of this compound is introduced as a dopant into an organic PCM. The system operates on the principle of photoisomerization of the azobenzene unit:

Energy Charging : The PCM composite is heated above its melting point, absorbing and storing latent heat in its liquid state.

Optical Control (UV Light) : The material is then exposed to UV light. This causes the stable trans-isomer of the azobenzene dopant to convert to its higher-energy, metastable cis-isomer. The bent, twisted conformation of the cis-isomer disrupts the intermolecular packing necessary for crystallization.

Energy Storage : This disruption effectively lowers the crystallization temperature of the PCM. Consequently, the material can be cooled to a temperature below its original freezing point while remaining in a liquid, energy-charged state, effectively trapping the stored latent heat.

Triggered Energy Release (Visible Light) : The stored thermal energy can be released on demand by irradiating the composite with visible light. This stimulus triggers the back-conversion of the dopant from the cis- to the trans-isomer. The return of the planar trans-isomers allows the PCM to crystallize, releasing the stored latent heat.

This method introduces a significant activation energy barrier for the liquid-solid phase transition, preventing spontaneous heat loss and allowing for long-term, controllable energy storage. Research has demonstrated that this approach can retain thermal energy of approximately 200 J g⁻¹ for extended periods at temperatures below the PCM's normal crystallization point.

| Parameter | Description | Reported Value |

|---|---|---|

| PCM Composite | Organic phase-change material doped with a this compound derivative. | Not applicable |

| Energy Storage Mechanism | Storage of latent heat in the liquid phase, stabilized by photo-induced isomerization of the azobenzene dopant. | Not applicable |

| Charging Trigger | Heating above melting point. | Not applicable |

| Storage Stabilization Trigger | UV Light (trans-to-cis isomerization). | Not applicable |

| Discharge Trigger | Visible Light (cis-to-trans isomerization). | Not applicable |

| Stored Energy Density | The amount of latent thermal energy stored per unit mass of the composite. | ~200 J g⁻¹ |

The core principle behind the utility of this compound in advanced materials is its function as a molecular photoswitch. The reversible trans ⇆ cis isomerization of the azobenzene group, triggered by specific wavelengths of light, induces significant changes in molecular geometry, dipole moment, and polarity. rsc.org When these molecules are incorporated into larger systems like polymers or supramolecular assemblies, these molecular-level changes can be amplified to control macroscopic material properties. researchgate.net This capability has positioned azobenzene derivatives as key components in a range of advanced applications, including molecular machines, data storage, and smart polymers. researchgate.netbenthamscience.com

The two isomeric states of azobenzene possess distinct properties:

trans-isomer : Thermodynamically stable, planar, and relatively nonpolar. rsc.org

cis-isomer : Metastable, non-planar (bent), and more polar. rsc.org

This light-induced switching between two distinct states is the basis for binary (on/off) functions essential for applications like optical data storage and molecular switches. researchgate.net

A compelling example of how this photo-switching can be harnessed is seen in supramolecular assemblies that undergo a light-induced sol-to-gel transition. In a system using a specially designed monomer, the trans → cis photoisomerization, which typically disrupts ordered structures, was engineered to induce the formation of a regular, self-assembled network. rsc.orgnih.gov Upon irradiation with UV light (e.g., 365 nm), the disordered solution (sol) of monomers transitions into a stable, structured organogel. nih.gov This process is reversible; subsequent irradiation with a different wavelength can revert the molecules to their trans state, dissolving the gel. nih.gov This type of photo-responsive phase change offers potential for creating light-controlled valves in microfluidic devices or for remotely modulating the stiffness of materials. rsc.org

| Property | trans-Azobenzene | cis-Azobenzene | Reference |

|---|---|---|---|

| Stability | Thermodynamically stable | Metastable | rsc.org |

| Geometry | Planar | Non-planar (bent/helical) | rsc.org |

| Polarity | Low / Apolar | Higher / Polar | rsc.org |

| Switching Trigger (to other form) | UV Light | Visible Light or Thermal Relaxation | acs.org |

By integrating molecules like this compound into polymeric backbones or as pendants in supramolecular structures, researchers can design materials whose fundamental properties—such as phase, solubility, and conformation—can be precisely manipulated with light.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Strategies for Azo-Phenolic Scaffolds

The future of azo-phenolic chemistry is intrinsically linked to the innovation of synthetic methodologies that are not only efficient but also environmentally benign and capable of producing diverse molecular structures. Key areas of development include:

Green Chemistry Approaches: The traditional reliance on organic solvents in the synthesis of azo compounds presents environmental concerns. nih.govmdpi.com Future strategies will likely focus on greener alternatives, such as enzyme-assisted extraction (EAE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE), to minimize the use of hazardous solvents. nih.govmdpi.com The development of solvent-free or aqueous-based synthetic routes will be a significant step forward.

Combinatorial Synthesis: To accelerate the discovery of new azo-phenolic compounds with desired properties, high-throughput combinatorial synthesis techniques are expected to be employed. This will enable the rapid generation of libraries of 4-(4-tert-butylphenylazo)phenol derivatives with varied substitution patterns on the phenolic and phenyl rings, allowing for systematic structure-property relationship studies.

Advanced Catalysis: The exploration of novel catalysts, including nanocatalysts and biocatalysts, could offer improved yields, selectivity, and milder reaction conditions for the synthesis of azo-phenolic scaffolds. These advanced catalytic systems may also enable the construction of more complex and previously inaccessible molecular architectures.

Polymer-Based Scaffolds: There is growing interest in using naturally derived polymers like cellulose (B213188), chitosan, and alginate to create three-dimensional scaffolds for applications such as tissue engineering. nih.gov The synthesis of composite scaffolds incorporating azo-phenolic compounds could lead to new biomaterials with tailored biological and physical properties. nih.gov

| Synthetic Strategy | Potential Advantages |

| Green Chemistry | Reduced environmental impact, safer processes. nih.govmdpi.com |

| Combinatorial Synthesis | Accelerated discovery of new materials, systematic property tuning. |

| Advanced Catalysis | Higher efficiency, selectivity, and milder reaction conditions. |

| Polymer-Based Scaffolds | Biocompatibility, biodegradability, and suitability for biomedical applications. nih.gov |

Advanced Spectroscopic Probes for Real-time Monitoring

The dynamic nature of the azo group makes this compound and its derivatives promising candidates for the development of advanced spectroscopic probes. Future research will likely focus on:

Fluorescent "Off-On" Probes: Azo compounds can be designed as fluorescent probes that are "off" in their native state and become fluorescent "on" in response to a specific trigger, such as changes in the microenvironment or the presence of a particular analyte. nih.gov For instance, novel azo-substituted semi-cyanine fluorescent probes have been developed for detecting cytochrome P450 reductase and for hypoxia imaging in cancer cells. nih.gov

Real-time Bioprocess Monitoring: Spectroscopic techniques like UV/Visible, infrared (IR), and Raman spectroscopy are powerful tools for the real-time, non-invasive monitoring of bioprocesses. mdpi.com Azo-phenolic probes could be designed to report on critical parameters within bioreactors, such as pH, redox potential, or the concentration of specific metabolites. mdpi.com Raman spectroscopy, in particular, provides detailed molecular-level information and is well-suited for online monitoring. mdpi.comresearchgate.net

Multi-modal Probes: The integration of different signaling moieties into a single azo-phenolic scaffold could lead to the development of multi-modal probes capable of being detected by more than one spectroscopic technique (e.g., fluorescence and MRI). This would provide a more comprehensive understanding of complex biological systems.

| Spectroscopic Technique | Application in Real-time Monitoring |

| Fluorescence Spectroscopy | Development of "off-on" probes for detecting specific analytes and cellular imaging. nih.gov |

| UV/Visible Spectroscopy | Simple, cost-effective method for monitoring protein concentration and biomass in bioreactors. mdpi.com |

| Infrared (IR) Spectroscopy | Non-invasive analysis of mixtures of organic compounds in bioprocesses. mdpi.com |

| Raman Spectroscopy | Provides detailed molecular-level information for in-line monitoring of specific metabolites. mdpi.comresearchgate.net |

Rational Design of Materials with Tailored Photophysical and Electrochemical Characteristics

A major thrust of future research will be the rational design of materials based on this compound with precisely controlled photophysical and electrochemical properties. This will involve:

Tuning Optoelectronic Properties: The electronic properties of azo-phenolic compounds can be fine-tuned by introducing electron-donating or electron-withdrawing groups into the molecular structure. This allows for the rational design of materials with specific absorption and emission wavelengths, as well as tailored redox potentials. researchgate.net

Development of Thin Films: Azo-containing materials, such as aluminum-doped zinc oxide (AZO), are being explored as transparent conducting oxides (TCOs) for applications in displays and photovoltaics. mdpi.com Research into thin films of this compound and its derivatives could lead to new materials for optoelectronic devices. mdpi.com

Photo-switchable Materials: The reversible cis-trans isomerization of the azo group upon light irradiation is a key property that can be harnessed to create photo-switchable materials. Future work will focus on optimizing the switching efficiency, fatigue resistance, and the magnitude of the property change (e.g., color, conductivity, or shape) upon photo-isomerization.

| Property | Design Strategy | Potential Application |

| Photophysical | Introduction of electron-donating/withdrawing groups. researchgate.net | Organic light-emitting diodes (OLEDs), sensors. |

| Electrochemical | Modification of molecular structure to alter redox potentials. researchgate.net | Redox-active materials, electrochromic devices. |

| Photo-switchable | Optimization of cis-trans isomerization. | Molecular switches, data storage, smart textiles. |

Expanding Supramolecular Applications to Advanced Host-Guest Systems

The ability of this compound to participate in non-covalent interactions makes it an attractive building block for supramolecular chemistry. Future directions include:

Advanced Drug Delivery: Macrocyclic hosts like cyclodextrins can encapsulate hydrophobic guest molecules, such as azo-phenolic compounds, to improve their solubility and stability. nih.gov This host-guest complexation can be used to develop sophisticated drug delivery systems where the release of the drug is triggered by a specific stimulus, such as light or a change in pH. nih.govnih.gov

Theranostic Systems: The combination of diagnostic and therapeutic functionalities into a single platform is a rapidly growing field. nih.gov Azo-phenolic compounds could be incorporated into supramolecular assemblies that not only deliver a therapeutic agent but also provide a signal for imaging and monitoring the treatment response. nih.gov

Self-Assembling Materials: The directional nature of non-covalent interactions involving the phenolic hydroxyl group and the azo bridge can be exploited to guide the self-assembly of this compound derivatives into well-defined nanostructures, such as vesicles, fibers, and gels. These materials could find applications in areas ranging from materials science to biomedicine.

| Supramolecular System | Key Feature | Potential Application |

| Host-Guest Complexes | Enhanced solubility and stability of guest molecules. nih.gov | Controlled drug release, theranostics. nih.govnih.gov |

| Self-Assembled Nanostructures | Formation of well-defined architectures. | Smart materials, biomaterials, sensors. |

Computational Chemistry for Predictive Material Design

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and optimization of new materials. nih.gov For this compound, these approaches will enable:

Predictive Modeling: Quantum mechanics-based methods like Density Functional Theory (DFT) can be used to predict the electronic structure, spectroscopic properties, and reactivity of azo-phenolic compounds. mit.edu This allows for the in-silico screening of large numbers of virtual compounds, saving significant time and resources in the experimental lab. nih.govmit.edu

Machine Learning-Driven Discovery: Machine learning algorithms can be trained on existing experimental and computational data to identify complex structure-property relationships. rsc.orgmit.edu These models can then be used to predict the properties of new, untested molecules and to suggest promising candidates for synthesis. rsc.orgmit.edu

Metabolic Engineering: Computational approaches can be used to design microbial strains capable of utilizing azo dyes as a feedstock for the biosynthesis of valuable chemicals. nih.gov This opens up new avenues for the sustainable production of chemicals and the bioremediation of dye-contaminated environments. nih.gov

| Computational Approach | Application | Benefit |

| Quantum Mechanics (DFT) | Prediction of molecular properties. mit.edu | Rational design and in-silico screening. nih.gov |

| Machine Learning | Identification of structure-property relationships. rsc.orgmit.edu | Accelerated discovery of new materials. nih.gov |

| Metabolic Modeling | Design of microbial production strains. nih.gov | Sustainable chemical production, bioremediation. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for 4-(4-tert-butylphenylazo)phenol in laboratory settings?

- Methodological Answer : Store in sealed, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. Maintain temperatures below 25°C in a dry, ventilated area away from ignition sources. Use chemically resistant gloves (e.g., butyl rubber) and safety goggles during handling. Avoid skin contact and use fume hoods for weighing or transferring bulk quantities .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their respective yields?

- Methodological Answer : Azo coupling reactions between 4-tert-butylphenol and diazonium salts derived from aniline derivatives are standard. For example, using dichloromethane as a solvent, triethylamine as a base, and optimized stoichiometry can yield up to 89.1% under mild conditions (20–25°C). Lower yields (e.g., 62.5%) may arise from incomplete diazotization or side reactions, necessitating purification via column chromatography .

Q. How does this compound function as a pH indicator, and what methodological considerations are critical for its application in biochemical assays?

- Methodological Answer : The azo group undergoes protonation/deprotonation, causing visible color shifts (e.g., yellow to red) between pH 2–6. Calibrate using buffer solutions of known pH. Ensure minimal interference from proteins or detergents in biological assays, and validate spectrophotometrically at λmax ≈ 420–480 nm .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- FTIR : Confirm phenolic O-H (3200–3600 cm⁻¹) and azo N=N (1450–1600 cm⁻¹) stretches.

- NMR : Use NMR (δ 1.3 ppm for tert-butyl protons; δ 7–8 ppm for aromatic protons) and NMR to verify substituent positions.

- HPLC/GC-MS : Assess purity (>98%) with C18 columns (acetonitrile/water mobile phase) or GC-MS using helium carrier gas .

Advanced Research Questions

Q. What factors contribute to yield variations in the synthesis of this compound, and how can reaction conditions be optimized to enhance efficiency?

- Methodological Answer : Key variables include diazonium salt stability (controlled via low-temperature diazotization, 0–5°C), solvent polarity (dichloromethane vs. THF), and base strength (triethylamine vs. pyridine). Kinetic studies using in-situ UV-Vis monitoring can identify optimal coupling times. Design of Experiments (DoE) approaches (e.g., response surface methodology) may systematically optimize temperature, pH, and molar ratios .

Q. How does the azo group in this compound influence its photoresponsive behavior, and what experimental approaches are used to study this property?

- Methodological Answer : The azo group undergoes reversible trans-to-cis isomerization under UV light (365 nm). Monitor isomerization kinetics via UV-Vis spectroscopy (absorbance changes at λmax). For phase-change material applications, integrate into polymer matrices and measure thermal energy storage/release profiles using differential scanning calorimetry (DSC) .

Q. What are the mechanisms underlying the interaction of this compound with biological macromolecules, and how can these interactions be quantified experimentally?

- Methodological Answer : The phenol and azo groups facilitate hydrogen bonding and π-π stacking with proteins/DNA. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding constants (). For cellular studies, fluorescently tagged derivatives can track localization via confocal microscopy .

Q. What strategies are recommended for resolving discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across different studies?

- Methodological Answer : Cross-validate data using standardized protocols (e.g., OECD guidelines). For solubility, employ shake-flask methods with HPLC quantification. For stability, conduct accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS. Compare results with computational predictions (e.g., COSMO-RS) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.